molecular formula C8H8F3N B3224875 (1S)-1-(2,4,6-Trifluorophenyl)ethylamine CAS No. 1241683-08-8

(1S)-1-(2,4,6-Trifluorophenyl)ethylamine

Cat. No.: B3224875
CAS No.: 1241683-08-8
M. Wt: 175.15 g/mol
InChI Key: SHTDOEJRDZKMMX-BYPYZUCNSA-N
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Description

Significance of Chiral Amines as Enantiopure Building Blocks

Chiral amines are organic compounds containing an amino group attached to a stereocenter, making them exist as non-superimposable mirror images called enantiomers. These molecules are of paramount importance in the chemical and pharmaceutical sciences, serving as indispensable enantiopure building blocks for the synthesis of complex molecules. wikipedia.orgsigmaaldrich.com It is estimated that approximately 40-45% of small-molecule pharmaceuticals feature a chiral amine scaffold within their structures. chemeo.comnih.gov

The significance of using single-enantiomer compounds stems from the chiral nature of most biological targets, such as enzymes and receptors. wikipedia.orgchemicalbook.com The interaction between a drug and its biological target often requires a precise three-dimensional arrangement, meaning that typically only one enantiomer of a chiral drug will exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects.

Consequently, the ability to synthesize enantiomerically pure compounds is a critical requirement in drug discovery and development. sigmaaldrich.comchemicalbook.com Chiral amines are frequently used as starting materials, or "chiral pools," for these syntheses. wikipedia.org They are also widely employed as chiral auxiliaries—temporary components of a molecule that direct the stereochemical outcome of a reaction—which are later removed to yield the desired enantiopure product. Furthermore, they are essential for creating chiral ligands for asymmetric catalysis and as resolving agents for the separation of racemic mixtures. nih.gov The development of efficient methods for producing chiral amines, such as the asymmetric hydrogenation of imines or biocatalytic reductive amination, remains a major focus of academic and industrial research.

The Role of Fluorinated Chiral Amines in Chemical Research

The strategic incorporation of fluorine atoms into organic molecules is a powerful and widely used strategy in medicinal chemistry and materials science. When applied to chiral amines, fluorination can profoundly alter the molecule's physicochemical properties, leading to enhanced performance and novel applications.

Furthermore, the introduction of fluorine can create unique conformational preferences and electronic environments. For example, the vicinal arrangement of fluorine atoms can lead to specific gauche conformations due to stabilizing hyperconjugative interactions. These subtle structural changes can lead to stronger binding affinity with biological targets. The development of synthetic methods to create novel fluorinated chiral building blocks, including fluorinated amines, is thus a vibrant area of research, expanding the accessible chemical space for designing new drugs and functional materials.

PropertyEthylamine (B1201723)(Trifluoromethyl)amine AnalogueInfluence of Fluorination
Molecular Formula C₂H₇NC₂H₄F₃NAddition of three fluorine atoms
Molecular Weight 45.08 g/mol chemeo.com~101.04 g/mol Significant increase in mass
Basicity (pKa of conjugate acid) 10.8 chemeo.comLower (typically 5-6 for α-CF₃ amines)Strong electron-withdrawing effect of the CF₃ group drastically reduces the basicity of the amine nitrogen.
Lipophilicity (logP) 0.037 chemeo.comHigherThe trifluoromethyl group generally increases lipophilicity, which can improve membrane permeability.
Metabolic Stability Susceptible to oxidationMore resistant to oxidative metabolismC-F bonds are stronger than C-H bonds, and the CF₃ group can shield adjacent positions from enzymatic attack.

Overview of (1S)-1-(2,4,6-Trifluorophenyl)ethylamine in Contemporary Synthesis and Catalysis

This compound is a specific chiral amine that combines the structural features of a phenylethylamine backbone with a polyfluorinated aromatic ring. Its (S)-configuration defines its absolute stereochemistry at the carbon atom bearing the amine group. The key feature of this molecule is the 2,4,6-trifluorophenyl group, where three fluorine atoms are symmetrically positioned on the benzene (B151609) ring.

This substitution pattern imparts significant electronic and steric properties. The three fluorine atoms act as strong electron-withdrawing groups, which decreases the basicity of the amine nitrogen compared to its non-fluorinated counterpart, 1-phenylethylamine. This modification can be advantageous in certain catalytic processes or for tuning the properties of a final active ingredient. The symmetric placement of the fluorine atoms also provides considerable steric bulk around the chiral center.

While specific research focused exclusively on this compound is not broadly documented in readily available literature, its structure strongly suggests its primary role as a chiral building block or auxiliary in asymmetric synthesis, analogous to other well-studied chiral phenylethylamines. Chiral amines of this type are extensively used to induce stereoselectivity in the formation of new chemical entities. For instance, they can be used as chiral templates, as reagents in diastereoselective reactions, or as precursors for creating more complex chiral ligands for metal-catalyzed reactions. wikipedia.orgnih.gov The synthesis of such a compound would likely be achieved through methods like the asymmetric reduction of the corresponding 2,4,6-trifluoroacetophenone.

The utility of analogous chiral amines is well-established, as shown in the table below, suggesting the potential applications for this compound in modern organic synthesis.

Chiral Amine AnalogueApplication TypeReactionCatalyst/ReagentOutcome
(R)-1-Phenylethylamine Chiral AuxiliaryDiastereoselective synthesis of tetrahydro-β-carboline derivativesReduction of an imine moiety with modified sodium borohydridesModerate to good diastereoselectivity. wikipedia.org
(S)-1-(2-Pyridyl)ethylamine OrganocatalystAsymmetric addition of diethylzinc (B1219324) to benzaldehydeThe thiourea (B124793) derivative of the amineAsymmetric induction observed, encouraging further research. nih.gov
(S)-1-(4-Trifluoromethylphenyl)ethylamine Biocatalytic Synthesis ProductAsymmetric synthesis from a bulky ketoneω-Transaminase (ω-TA) from a marine bacterium with isopropylamine (B41738) as amine donorSuccessful production of the chiral amine, demonstrating a modern synthetic route.

Properties

IUPAC Name

(1S)-1-(2,4,6-trifluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTDOEJRDZKMMX-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241683-08-8
Record name (1S)-1-(2,4,6-trifluorophenyl)ethan-1-amine
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Synthetic Methodologies for 1s 1 2,4,6 Trifluorophenyl Ethylamine

Stereoselective Synthesis Routes

The creation of enantiomerically pure amines such as (1S)-1-(2,4,6-Trifluorophenyl)ethylamine relies on stereoselective synthesis, which can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled methods. For this specific target molecule, catalyst-controlled routes, including asymmetric hydrogenation and biocatalysis, are particularly prominent.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral amines from prochiral imines. This method typically involves the use of a chiral metal catalyst that facilitates the enantioselective addition of hydrogen across the C=N double bond. Transition metal complexes, particularly those based on iridium, rhodium, and palladium with chiral phosphine (B1218219) ligands, are commonly employed. nih.govbohrium.com

The general strategy involves the formation of an imine from the corresponding ketone, 2,4,6-trifluoroacetophenone, followed by hydrogenation. The choice of chiral ligand is critical for achieving high enantioselectivity. For instance, BINOL-derived phosphoric acids have been used as catalysts for the asymmetric transfer hydrogenation of imines, using sources like Hantzsch esters as the hydride donor. rsc.org While turnover frequencies may be lower than metal-catalyzed hydrogenations, these organocatalytic methods offer the advantage of operating under mild and environmentally friendly conditions. rsc.org Another approach involves recyclable chiral frustrated Lewis pair catalysts, which have been successfully used in the enantioselective hydrogenation of various imines. rsc.org

The efficiency of asymmetric hydrogenation can be influenced by additives. In the hydrogenation of quinoxalines catalyzed by chiral iridium complexes, the addition of specific amines was found to enhance enantioselectivity by generating a more active hydride-amide catalyst in one of the operative catalytic cycles. nih.gov Similarly, the ratio of components in the hydrogen source, such as formic acid and triethylamine (B128534) in asymmetric transfer hydrogenation, can significantly affect both the reaction rate and the enantioselectivity. lookchem.com

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com The process involves the initial reaction of a ketone (in this case, 2,4,6-trifluoroacetophenone) with an amine source (like ammonia) to form an intermediate imine, which is then reduced in situ to the desired amine. wikipedia.org This one-pot procedure is highly valued in green chemistry for its efficiency. wikipedia.org

A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the iminium ion in the presence of the unreacted ketone. masterorganicchemistry.comsigmaaldrich.com The reaction conditions are typically neutral or weakly acidic to facilitate imine formation without degrading the reactants or reducing agent. wikipedia.org

More advanced and greener approaches utilize biocatalysts. Reductive aminase (RedAm) enzymes, a subgroup of imine reductases (IREDs), can catalyze the reductive amination of ketones. uniovi.es Fungal RedAms have been successfully applied to the reductive amination of α-fluoroacetophenones, yielding β-fluoro primary and secondary amines with high conversion (>90%) and excellent enantiomeric excess (85-99% ee). uniovi.es These enzymes use NADPH as a cofactor and can be coupled with a cofactor regeneration system, such as glucose-6-phosphate dehydrogenase (G6PDH), for improved efficiency. uniovi.es Interestingly, the degree of fluorination on the acetophenone (B1666503) substrate can influence the reaction outcome, with some IREDs showing a promiscuous reduction of the ketone to the corresponding alcohol, particularly with substrates like α,α,α-trifluoroacetophenone. uniovi.es

Biocatalytic Synthesis via ω-Transaminases

Biocatalysis using ω-transaminases (ω-TAs) has emerged as a highly effective and sustainable method for producing chiral amines. documentsdelivered.com These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or L-alanine) to a prochiral ketone acceptor (2,4,6-trifluoroacetophenone), producing the chiral amine with high stereoselectivity. almacgroup.com The process is attractive due to its high enantiomeric purity, mild reaction conditions, and reduced environmental impact compared to many traditional chemical methods. acs.org The synthesis of structurally similar compounds, such as (S)-1-(4-trifluoromethylphenyl)ethylamine, from the corresponding ketone has been well-documented using this approach. mdpi.comresearchgate.net

The primary challenge in the biocatalytic synthesis of this compound is the bulky nature of the 2,4,6-trifluorophenyl group, which can limit the catalytic efficiency of wild-type enzymes. documentsdelivered.comresearchgate.net Therefore, enzyme selection and protein engineering are crucial.

Enzyme Selection: Screening of diverse ω-transaminases from various microbial sources is the first step to identify a suitable starting enzyme. For instance, a ω-TA from a marine bacterium (TR8) was found to be effective for the synthesis of a fluorine-containing chiral amine from a bulky ketone. documentsdelivered.com

Protein Engineering: Once a promising candidate is identified, its properties can be enhanced through rational design or directed evolution.

Rational Design: This approach involves making specific mutations in the enzyme's active site to improve substrate binding and catalytic activity. bohrium.comacs.org By creating computational models of the enzyme's active site, key amino acid residues that may cause steric hindrance can be identified and substituted. bohrium.comacs.org For example, in the synthesis of (S)-1-[4-(trifluoromethyl)phenyl]ethylamine, engineering the substrate-binding pocket of a ω-TA from Vitreoscilla stercoraria by mutating a key arginine residue (R411A) significantly enhanced catalytic activity and thermal stability. bohrium.com Similarly, engineering the (S)-selective transaminase from Vibrio fluvialis by mutating residues like W57, R88, and others, dramatically increased its activity towards the bulky ketone 2-acetylbiphenyl. almacgroup.com

Directed Evolution: This method involves creating large libraries of enzyme variants through random mutagenesis and screening them for improved performance. Through multiple rounds of evolution, variants with significantly enhanced activity, stability, and solvent tolerance can be developed. acs.org

The table below summarizes findings from engineering a transaminase for a structurally similar bulky ketone.

Enzyme Variant Key Mutations Improvement vs. Wild-Type Substrate
Engineered V. fluvialis TAW57F/R88H/V153S/K163F/I259M/R415A/V422A>1716-fold increase in reaction rate2-acetylbiphenyl
Engineered V. stercoraria TAR411AEnhanced catalytic activity and thermal stability4'-(Trifluoromethyl)acetophenone

This table is based on data for analogous bulky ketone substrates to illustrate the potential of enzyme engineering. bohrium.comalmacgroup.com

To maximize the yield and efficiency of the biocatalytic process, several reaction parameters must be optimized.

Co-solvents: Substrates like 2,4,6-trifluoroacetophenone are often poorly soluble in aqueous buffers. The addition of organic co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), is a common strategy to increase substrate solubility. documentsdelivered.comresearchgate.net Studies on the synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine showed that 25–30% (v/v) DMSO provided the highest enzyme activity. documentsdelivered.comresearchgate.net

Amine Donor Concentration: The concentration of the amine donor is critical. While a high concentration can drive the reaction equilibrium towards product formation, excessive concentrations can lead to enzyme inhibition. For the synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine using the TR8 enzyme, isopropylamine concentrations above 75 mM were found to be inhibitory. documentsdelivered.comresearchgate.net

pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. For the TR8 ω-TA, the highest activity was observed between 60 to 65 °C. mdpi.com

Product Removal: The accumulation of products (both the chiral amine and the ketone co-product, e.g., acetone) can inhibit the enzyme and shift the reaction equilibrium unfavorably. An in situ product removal (ISPR) strategy, such as using an aqueous-organic two-phase system, can mitigate this issue. documentsdelivered.comresearchgate.net For example, using n-hexadecane as the organic phase can extract the inhibitory product, allowing the reaction to proceed to higher conversion. documentsdelivered.comresearchgate.net

The following table shows the effect of a co-solvent on the activity of a transaminase used for a similar fluorinated substrate.

DMSO Concentration (% v/v) Relative Enzyme Activity (%)
5100
10~110
25~125
50~51

This table is based on data for the synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine using TR8 ω-TA. documentsdelivered.comresearchgate.net

Kinetic Resolution Techniques

Kinetic resolution is a classical method for separating a racemic mixture of chiral compounds. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org The faster-reacting enantiomer is converted into a new product, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. wikipedia.org The maximum theoretical yield for the desired enantiomer in a standard kinetic resolution is 50%. researchgate.net

Enzymes, particularly lipases, are often used for the kinetic resolution of racemic amines via enantioselective acylation. wikipedia.org For example, Candida antarctica lipase (B570770) B (CALB) is a robust biocatalyst for this purpose. wikipedia.org

A more advanced approach is Dynamic Kinetic Resolution (DKR) , which combines the kinetic resolution step with an in-situ racemization of the unreacted enantiomer. researchgate.net This allows the less reactive enantiomer to be continuously converted into the more reactive one, enabling a theoretical yield of up to 100% of a single, enantiomerically pure product. researchgate.net DKR can be achieved using chemoenzymatic systems, where an enzyme performs the selective transformation and a metal catalyst (e.g., based on ruthenium) facilitates the racemization. wikipedia.org The unprecedented DKR of hemiaminals lacking an α-hydrogen has been achieved via N-heterocyclic carbene (NHC) catalyzed O-acylation, a method potentially applicable to complex fluorinated molecules. nih.gov

Spectroscopic Approaches for Stereochemical Confirmation (e.g., Polarimetry)

Spectroscopic methods provide valuable information about the stereochemistry of a chiral molecule.

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound in solution. youtube.com An optically active sample will rotate the plane of plane-polarized light. youtube.com The direction and magnitude of this rotation are characteristic of the enantiomer. The (1S)-enantiomer will rotate the light in one direction (either dextrorotatory, (+), or levorotatory, (-)), while the (1R)-enantiomer will rotate it in the opposite direction with the same magnitude. youtube.com This method confirms the presence of a single enantiomer in excess but does not provide the exact enantiomeric ratio in a mixture without a pure standard for comparison.

Reactivity and Chemical Transformations of 1s 1 2,4,6 Trifluorophenyl Ethylamine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in (1S)-1-(2,4,6-trifluorophenyl)ethylamine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This inherent nucleophilicity allows it to readily participate in reactions with a variety of electrophiles.

Standard protocols for the N-acylation of primary amines are applicable to this compound. The reaction with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine, proceeds to form the corresponding N-substituted amides. These reactions are generally efficient and occur under mild conditions. semanticscholar.orgresearchgate.net The use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC) can also facilitate amide bond formation with carboxylic acids, which is particularly useful for sensitive substrates. rsc.org

Similarly, N-alkylation can be achieved by reacting the amine with alkyl halides. However, these reactions can be prone to over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.commdpi.com To achieve selective mono-alkylation, careful control of reaction conditions, such as using a large excess of the amine, is often necessary. masterorganicchemistry.com Alternative methods, like reductive amination involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, can provide a more controlled route to N-alkylated products.

The nucleophilicity of the amine is a critical factor in these transformations. While the electron-withdrawing nature of the trifluorophenyl group might slightly diminish the basicity and nucleophilicity of the amine compared to non-fluorinated analogues, it remains a potent nucleophile capable of engaging in a wide array of bond-forming reactions. cmu.edu

Electrophilic Aromatic Substitution on the Trifluorophenyl Moiety

The trifluorophenyl group of this compound is heavily deactivated towards electrophilic aromatic substitution (EAS) reactions. libretexts.orgnih.gov The three fluorine atoms are strongly electron-withdrawing through their inductive effects, significantly reducing the electron density of the aromatic ring and making it less susceptible to attack by electrophiles. libretexts.orgwikipedia.org

Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation typically require activated aromatic rings. wikipedia.orglibretexts.orgmasterorganicchemistry.com The presence of multiple deactivating fluorine atoms, along with the deactivating nature of the ethylamine (B1201723) side chain (which becomes an ammonium salt under acidic EAS conditions), renders the aromatic ring in this compound extremely unreactive towards common electrophiles.

Attempts to perform EAS reactions on such highly deactivated systems generally require harsh reaction conditions, which may lead to decomposition of the starting material rather than the desired substitution. wikipedia.org The substituents already present on the ring direct incoming electrophiles. While the alkyl group is an ortho-, para-director, the strongly deactivating fluorine atoms are also ortho-, para-directing. However, the positions ortho and para to the ethylamine group are already occupied by fluorine atoms. Any substitution would have to occur at the remaining positions, which are meta to the ethylamine group and ortho/para to the fluorine atoms. The cumulative deactivating effect of the three fluorine atoms makes any such substitution highly unfavorable.

Oxidation and Reduction Reactions

The this compound molecule contains two primary sites susceptible to oxidation and reduction: the amine functionality and the benzylic position.

Oxidation: The primary amine group can be oxidized. For instance, oxidation of primary amines can lead to the formation of imines, which can be further hydrolyzed to ketones. Stronger oxidizing agents can potentially lead to the formation of nitro compounds, though this often requires harsh conditions. The benzylic C-H bond is also susceptible to oxidation, which would convert the ethylamine side chain into a ketone, yielding 2,4,6-trifluoroacetophenone. Various oxidizing agents, including metal-based catalysts and peroxides, are known to effect the oxidation of benzylic C-H bonds. semanticscholar.orgnih.gov

Reduction: The term reduction in the context of this compound typically refers to reactions involving the broader synthetic pathway rather than direct reduction of the amine itself, which is already in a low oxidation state. For instance, chiral amines are often synthesized via the asymmetric reduction of prochiral imines or ketones. chemrxiv.orgnih.govacs.org Therefore, the reduction of a precursor, such as 2,4,6-trifluoroacetophenone imine, would be a key step in a synthetic route to this compound. Catalytic hydrogenation is a common method for the reduction of nitroarenes to arylamines, which could be a potential synthetic route starting from a nitrated precursor. youtube.com

Derivatization for Synthetic Utility (e.g., formation of amides, ureas, thioureas)

The ability to derivatize the amine group of this compound is a key aspect of its synthetic utility, particularly in the development of new agrochemicals and pharmaceuticals. chemrxiv.orgnih.govresearchgate.net

Amides: As previously mentioned, the formation of amides is a straightforward transformation. These amide derivatives are valuable intermediates in organic synthesis. For instance, chiral amides can be used as precursors for the synthesis of other chiral molecules or as chiral ligands in asymmetric catalysis. The introduction of the trifluoromethyl group in amides is a known strategy in medicinal chemistry to enhance the biological properties of molecules. nih.govnih.gov

Ureas: this compound can react with isocyanates to form chiral urea (B33335) derivatives. mdpi.comnih.govmdpi.com Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by reaction with another amine, can also yield ureas. nih.gov Urea-containing compounds are prevalent in many biologically active molecules and are known to exhibit a wide range of pharmacological activities. nih.govnih.gov The specific stereochemistry and the trifluorophenyl moiety of the resulting ureas can be crucial for their interaction with biological targets.

Thioureas: The synthesis of thioureas from this compound can be achieved by reaction with isothiocyanates. nih.govresearchgate.net Thiourea (B124793) derivatives are also important in medicinal chemistry and have been investigated for various biological applications, including as antimicrobial and anticancer agents. researchgate.netmdpi.comsemanticscholar.org The sulfur atom in thioureas can also serve as a handle for further synthetic transformations.

Below is a table summarizing the common derivatizations of this compound and the typical reagents used.

Derivative ClassReagent TypeExample Reagent(s)
AmidesAcylating AgentsAcyl chlorides, Acid anhydrides, Carboxylic acids (with coupling agents)
UreasIsocyanates, Phosgene equivalentsPhenyl isocyanate, Triphosgene
ThioureasIsothiocyanatesPhenyl isothiocyanate

These derivatization reactions highlight the versatility of this compound as a chiral building block for the synthesis of complex molecules with potential applications in various fields of chemical science.

Computational and Theoretical Studies

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of (1S)-1-(2,4,6-Trifluorophenyl)ethylamine is critical to its function, particularly in stereoselective reactions. Conformational analysis aims to identify the most stable arrangements of the atoms in the molecule (conformers) and the energy barriers between them. The presence of the bulky and electron-withdrawing 2,4,6-trifluorophenyl group, adjacent to the chiral center, imposes significant steric and electronic constraints that dictate the molecule's preferred conformations.

The rotational barrier around the C-N bond and the C-C bond connecting the ethylamine (B1201723) moiety to the aromatic ring are of primary interest. Theoretical calculations can map the potential energy surface as a function of key dihedral angles. It is expected that the lowest energy conformers will minimize steric repulsion between the amine group, the methyl group, and the ortho-fluorine atoms on the phenyl ring.

Illustrative Conformational Energy Profile:

ConformerDihedral Angle (F-C-C-N)Relative Energy (kcal/mol)Key Interactions
Anti-periplanar~180°0.00Minimized steric hindrance between the amine and ortho-fluorine.
Gauche~60°1.5 - 2.5Increased steric interaction between the amine and ortho-fluorine.
Syn-periplanar~0°> 5.0Significant steric repulsion.

Note: The data in this table is illustrative and based on general principles of conformational analysis for similar structures. Specific computational studies on this compound would be needed to provide precise energy values.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)), can determine a range of properties. nih.gov These include optimized molecular geometry, electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential (MEP). nih.gov

The HOMO-LUMO gap is a crucial indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. The MEP map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this amine, the nitrogen lone pair is expected to be the primary nucleophilic site. The fluorine substitution significantly influences the electron distribution on the phenyl ring.

Illustrative DFT-Calculated Properties:

PropertyCalculated ValueSignificance
HOMO Energy-6.5 to -7.5 eVIndicates the energy of the outermost electrons, related to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy0.5 to 1.5 eVIndicates the energy of the lowest unoccupied orbital, related to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap7.0 to 9.0 eVRelates to the chemical stability and reactivity of the molecule.
Dipole Moment2.0 to 3.0 DIndicates the overall polarity of the molecule.

Note: These values are hypothetical and representative for similar fluorinated aromatic amines. Actual values would require specific DFT calculations for this compound.

DFT calculations are pivotal in mapping out the entire energy profile of a chemical reaction, from reactants to products, including the high-energy transition states. This allows for a detailed understanding of reaction mechanisms. For reactions involving this compound, such as N-acylation or its use as a chiral auxiliary, transition state theory combined with DFT can predict reaction rates and stereochemical outcomes.

For example, in an acylation reaction, two competing transition states could lead to the (R) or (S) product. By calculating the activation energy for each path, one can predict which diastereomer will be preferentially formed. The inductive effect of the fluorine atoms can influence the stability of transition states. nih.gov

Ligand-Substrate/Catalyst Interactions in Asymmetric Processes

This compound is valuable as a chiral building block or as a ligand for a metal catalyst in asymmetric synthesis. Computational modeling, particularly molecular docking and DFT, can elucidate the intricate interactions between the chiral amine (as a ligand or substrate) and a catalyst or another reactant. nih.gov

These models can reveal the key non-covalent interactions—such as hydrogen bonds, steric repulsion, and π-π stacking—that are responsible for stereodifferentiation. Understanding these interactions is crucial for designing more efficient and selective catalysts or for predicting the outcome of asymmetric transformations. For instance, in a metal-catalyzed reaction, the coordination of the amine's nitrogen atom and the steric bulk of the trifluorophenyl group will dictate how a substrate approaches the catalytic center, thereby controlling the stereochemistry of the product.

Role in the Synthesis of Complex Organic Molecules

Building Block for Stereocontrolled Synthesis of Advanced Pharmaceutical Intermediates

The stereochemical configuration of drug molecules is crucial for their efficacy and safety. Chiral building blocks like (1S)-1-(2,4,6-Trifluorophenyl)ethylamine are instrumental in the stereocontrolled synthesis of pharmaceutical intermediates, ensuring the desired three-dimensional arrangement of atoms in the final active pharmaceutical ingredient (API). The presence of the amine group allows for the formation of amides, imines, and other nitrogen-containing functionalities, which are prevalent in a vast array of drug molecules.

While specific, publicly documented examples of the direct incorporation of this compound into a commercially available pharmaceutical are not readily found in the reviewed literature, the utility of structurally similar chiral amines is well-established. For instance, other chiral phenylethylamines serve as key intermediates in the synthesis of various drugs. The trifluorophenyl moiety of this particular building block can enhance a molecule's metabolic stability and its ability to cross cell membranes, properties that are highly desirable in drug design.

The general synthetic utility of chiral amines in creating stereochemically defined pharmaceutical intermediates is highlighted in the following table, which showcases representative transformations where a chiral amine is a critical component.

TransformationReagent/CatalystProduct TypePotential Therapeutic Area
Asymmetric synthesisChiral auxiliaryEnantiomerically pure compoundsVarious
Reductive aminationCarbonyl compound, reducing agentChiral secondary or tertiary aminesVarious
Amide couplingCarboxylic acid, coupling agentChiral amidesVarious

Precursor for Agrochemicals and Specialty Chemicals

The introduction of fluorine atoms into agrochemicals can significantly enhance their biological activity and stability. Therefore, fluorinated building blocks are of great interest in the development of new pesticides, herbicides, and fungicides. This compound, with its trifluorinated aromatic ring, represents a potential precursor for a new generation of agrochemicals.

Although direct synthetic routes from this compound to specific commercialized agrochemicals are not extensively detailed in the available scientific literature, the importance of fluorinated moieties in this sector is undeniable. The amine functionality provides a reactive handle for further chemical modifications, allowing for its incorporation into a larger, more complex molecular scaffold designed to interact with a specific biological target in a pest or weed.

The development of specialty chemicals, such as additives for polymers or electronic materials, also benefits from the unique properties imparted by fluorination. The trifluorophenyl group can bestow enhanced thermal stability, chemical resistance, and specific electronic properties to the final material.

Enabling Chiral Scaffolds for Material Science Research

Chiral scaffolds are ordered, three-dimensional structures that possess handedness, and they are at the forefront of materials science research. These materials have potential applications in areas such as asymmetric catalysis, chiral separations, and nonlinear optics. The assembly of chiral building blocks is a key strategy for the construction of these sophisticated materials.

While specific examples of materials constructed from this compound are not widely reported, the foundational principles of using chiral organic molecules to create functional materials are well-established. The potential for this building block to contribute to the development of new chiral materials remains an active area of research interest.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards green and sustainable practices is driving the development of more efficient and environmentally benign methods for producing chiral amines. wiley.com Traditional methods often involve multi-step sequences with expensive catalysts and significant waste generation. rsc.org Future research on (1S)-1-(2,4,6-Trifluorophenyl)ethylamine will prioritize routes that improve atom economy, reduce energy consumption, and utilize renewable or recyclable catalysts.

A primary focus is the application of biocatalysis, particularly using enzymes like amine transaminases (ATAs). acs.org ATAs can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity under mild, aqueous conditions. rsc.orgrsc.org The industrial value of this approach has been proven in the synthesis of complex pharmaceutical ingredients like Sitagliptin. wiley.comnih.gov Research has demonstrated the successful synthesis of the structurally similar (S)-1-(5-fluoropyrimidin-2-yl)ethylamine using an ω-transaminase from Vibrio fluvialis, achieving a 77% yield and an exceptional 99.8% enantiomeric excess (e.e.). researchgate.net This provides a strong precedent for developing a highly efficient biocatalytic route to this compound from 2,4,6-trifluoroacetophenone.

Another promising avenue is the development of heterogeneous catalysts that can be easily recovered and reused. For instance, research into chiral Zn(II)–salen complexes encapsulated within zeolite frameworks has shown high efficiency in producing chiral β-amino carbonyl compounds under solvent-free conditions. rsc.org Adapting such concepts to the synthesis of fluorinated phenyl-ethylamines could lead to highly sustainable, low-waste manufacturing processes. These green approaches stand in contrast to classical methods, offering significant advantages in environmental impact and process efficiency.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound
ParameterClassical Route (e.g., Reductive Amination)Biocatalytic Route (Transaminase)
Starting Materials2,4,6-Trifluoroacetophenone, Chiral Auxiliary, Reducing Agent (e.g., NaBH₄)2,4,6-Trifluoroacetophenone, Amine Donor (e.g., Isopropylamine) rsc.org
CatalystStoichiometric Chiral AuxiliaryAmine Transaminase (ATA) acs.org
StereoselectivityDependent on auxiliary, often requires purificationTypically very high (>99% e.e.) acs.org
Reaction ConditionsOften requires anhydrous organic solvents, potentially cryogenic temperaturesMild (near ambient temperature), aqueous buffer rsc.org
Waste GenerationSignificant, including stoichiometric byproducts from auxiliary and reducing agentLow, main byproduct is acetone (B3395972) (from isopropylamine) which can be removed wiley.com
Atom EconomyLowHigh rsc.org

Exploration of Novel Catalytic Applications

Beyond its role as a synthetic target, this compound and its derivatives are promising candidates for use in asymmetric catalysis. Chiral amines are foundational to many organocatalysts and chiral ligands for transition metals. alfachemic.comsigmaaldrich.com The unique electronic and steric properties of the 2,4,6-trifluorophenyl group—strong electron withdrawal and significant bulk—can be exploited to induce high levels of stereocontrol in chemical transformations.

Future research will likely explore the derivatization of this amine to create novel catalysts for a range of asymmetric reactions:

Organocatalysis : As a primary amine, it can serve as a precursor to chiral secondary amine catalysts (e.g., by N-alkylation) or bifunctional thiourea (B124793) catalysts. alfachemic.com These are known to catalyze reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions with high enantioselectivity. alfachemic.com

Ligands for Transition-Metal Catalysis : The amine can be converted into more complex chiral ligands like phosphoramidites or N-heterocyclic carbenes (NHCs). nih.govresearchgate.net These ligands are crucial in metal-catalyzed processes such as asymmetric hydrogenation, allylic substitution, and cross-coupling reactions, which are fundamental to modern organic synthesis. sigmaaldrich.comnih.gov For example, the related chiral building block 1-(2,4,6-triisopropylphenyl)ethylamine has proven to be an excellent chiral auxiliary in asymmetric synthesis. nih.gov

The exploration of these applications would expand the utility of this compound from a mere building block to a valuable tool for constructing other complex chiral molecules.

Table 2: Potential Catalytic Applications of this compound Derivatives
Derivative TypeCatalytic ReactionRole of the Chiral Moiety
Chiral Secondary AmineAsymmetric Michael AdditionForms a chiral enamine intermediate with an α,β-unsaturated aldehyde alfachemic.com
Chiral ThioureaAsymmetric Aldol ReactionActivates the electrophile via hydrogen bonding while the amine base activates the nucleophile alfachemic.com
Chiral Phosphoramidite LigandRhodium- or Iridium-Catalyzed Asymmetric HydrogenationCoordinates to the metal center, creating a chiral environment for stereoselective hydrogen delivery nih.gov
Chiral N-Heterocyclic Carbene (NHC) LigandPalladium-Catalyzed Asymmetric Cross-CouplingForms a stable, electron-donating complex with the metal, influencing reactivity and selectivity researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of chiral amines is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. nih.govnih.gov These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise process control, rapid reaction optimization, and seamless scalability. rsc.orginnovationnewsnetwork.com

Future manufacturing of this compound will likely involve its integration into such systems. A key strategy involves the immobilization of biocatalysts, such as transaminases, onto a solid support and their use in a packed-bed reactor. acs.orgnih.gov This setup allows for the continuous flow of substrates over the catalyst, leading to efficient conversion and straightforward separation of the product from the enzyme, which can be reused for extended periods. acs.org Studies on similar processes have reported high conversions (85%) and excellent enantioselectivity (>99% e.e.) with residence times as short as 30 minutes. acs.org

Furthermore, combining flow reactors with automated control systems enables the creation of platforms for on-demand synthesis. nus.edu.sg These systems can automatically adjust reaction parameters like temperature, pressure, and reagent stoichiometry to optimize yield and purity, and can be programmed to synthesize libraries of related compounds for drug discovery and lead optimization. innovationnewsnetwork.comnih.gov The development of a fully automated, end-to-end flow synthesis for this compound would represent a significant technological advancement, enabling rapid, efficient, and scalable production.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Amines
ParameterBatch SynthesisContinuous Flow Synthesis
Process ControlDifficult to maintain uniform temperature and mixing in large volumesExcellent control over temperature, pressure, and residence time rsc.org
SafetyHandling large quantities of reagents poses risks; thermal runaway is a concernSmall reaction volumes minimize risk; enhanced heat transfer prevents hotspots nih.gov
ScalabilityScaling up is complex and often requires re-optimizationScalable by running the system for longer durations or using parallel reactors nus.edu.sg
Catalyst HandlingHomogeneous catalysts require difficult separation; enzymes may be unstableImmobilized catalysts/enzymes are easily retained and reused, improving process economy acs.org
ProductivityLimited by reaction and workup cycle timesHigher space-time yields and continuous output acs.org

Expanding the Scope of Derivatization for Advanced Functional Materials

The unique combination of a stereogenic center and a highly fluorinated aromatic ring makes this compound an attractive building block for advanced functional materials. Fluorinated organic materials often exhibit desirable properties such as high thermal stability, chemical inertness, hydrophobicity, and unique electronic characteristics. The introduction of chirality can impart sophisticated optical and ordering properties.

Future research is expected to focus on the derivatization of the primary amine group to create monomers and functional molecules for materials science applications:

Chiral Polymers : The amine can be converted into monomers such as acrylates, methacrylates, or styrenes. Polymerization of these monomers would yield chiral polymers with helical structures. These materials are of interest for applications in chiral chromatography (as stationary phases), asymmetric catalysis, and sensors.

Functional Polyamides and Polyurethanes : Reaction with diacyl chlorides or diisocyanates would produce chiral polyamides and polyurethanes. The high fluorine content could render these polymers useful as high-performance engineering plastics or as membranes with selective permeability.

Chiral Liquid Crystals : Derivatization with mesogenic (liquid-crystal-forming) units could produce chiral liquid crystals. Such materials are essential for advanced display technologies and photonics, where they can be used as chiral dopants to induce ferroelectric phases or to create displays with faster switching times.

Precursors for Organoelectronics : The trifluorophenyl moiety is an electron-deficient system. Incorporating this unit into larger conjugated molecules via derivatization of the amine could lead to new materials for organic electronics, such as n-type semiconductors for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). A related aminobenzylnaphthol has been converted to a triflate as an intermediate for aminophosphine (B1255530) synthesis, demonstrating a pathway from a chiral amine to a functional molecule for catalysis. researchgate.net

Table 4: Potential Derivatives of this compound for Functional Materials
Derivative TypeResulting Material ClassPotential ApplicationKey Properties
Acrylamide/MethacrylamideChiral PolymerChiral stationary phase for HPLCStereoselective recognition, thermal stability
Isocyanate/IsothiocyanateChiral Derivatizing AgentEnantiomeric separation of alcohols/amines researchgate.netForms diastereomers with high analytical response
Attachment to a MesogenChiral Liquid CrystalFerroelectric liquid crystal displays (FLCDs)Chirality, fast electro-optical switching
N-arylation with HeterocyclesOrganic Semiconductorn-type materials for OFETsElectron-deficient core, defined stereochemistry

Q & A

Q. What are the stereoselective synthesis routes for (1S)-1-(2,4,6-Trifluorophenyl)ethylamine, and how do metal catalysts influence enantiomeric excess?

  • Methodological Answer : Stereoselective synthesis often employs asymmetric hydrogenation or kinetic resolution. For fluorinated ethylamines, palladium or rhodium catalysts with chiral ligands (e.g., BINAP) are effective. For example, rhodium-catalyzed C–Si bond activation (as in benzosilole synthesis) can be adapted to introduce fluorinated aryl groups while preserving stereochemistry . Characterization via chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) is critical to confirm enantiomeric excess.

Q. How does the fluorine substitution pattern (2,4,6-trifluoro) influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl groups increase the acidity of the ethylamine’s NH₂ group, enhancing its nucleophilicity in SN2 reactions. However, steric hindrance from the 2,4,6-positions may reduce reactivity in bulky electrophilic systems. Comparative studies with mono- or difluorinated analogs (e.g., 2,4-difluorophenyl derivatives) can isolate electronic vs. steric effects .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures containing fluorinated byproducts?

  • Methodological Answer : Use silica gel chromatography with hexane/ethyl acetate gradients, as fluorinated compounds often exhibit distinct Rf values. For challenging separations, reverse-phase HPLC with acetonitrile/water (0.1% TFA) improves resolution. LC-MS or ¹⁹F NMR aids in tracking fluorinated impurities .

Advanced Research Questions

Explain divergent reaction pathways observed in palladium-catalyzed cross-coupling reactions involving this compound under varying ligand systems.

  • Methodological Answer :
    Ligand steric/electronic properties dictate pathway divergence. Bulky ligands (e.g., PtBu₃) favor oxidative addition at the C–F bond, while electron-rich ligands (e.g., PPh₃) promote C–N bond formation. Mechanistic studies using deuterium labeling or in situ IR spectroscopy can track intermediate species . For example, Woerpel’s work on silacyclopropane ring-opening with Pd catalysts highlights ligand-dependent regioselectivity .

Q. How can computational modeling (DFT, MD) predict the compound’s behavior in catalytic asymmetric synthesis or host-guest interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to rationalize stereoselectivity. For host-guest systems (e.g., enzyme binding), Molecular Dynamics (MD) simulations with explicit solvent models (water/THF) assess conformational flexibility. Key parameters include fluorine’s electrostatic potential and amine pKa .

Q. What strategies resolve contradictions in reported enantioselectivity data for this compound across different solvent systems?

  • Methodological Answer : Systematic solvent screening (e.g., toluene vs. DMF) with controlled water content is essential. Conflicting data may arise from solvent polarity effects on transition-state stabilization. Re-evaluate enantiomeric excess using multiple techniques (e.g., optical rotation, X-ray crystallography) to rule out measurement artifacts .

Data Contradiction Analysis

Q. Why do some studies report high yields of this compound via Cu-catalyzed methods, while others observe decomposition?

  • Methodological Answer : Copper catalysts may induce oxidative degradation of the amine under aerobic conditions. Replicate reactions under inert atmospheres (N₂/Ar) and compare with Ag- or Zn-catalyzed systems, which avoid such side reactions. Kinetic studies (e.g., in situ UV-Vis monitoring) can identify decomposition pathways .

Q. How to address discrepancies in the compound’s stability under acidic vs. basic conditions in different publications?

  • Methodological Answer : Conduct pH-dependent stability assays (e.g., ¹H NMR in D₂O at pH 2–12). Fluorine’s inductive effect stabilizes the amine proton in acidic conditions but may accelerate hydrolysis in basic media. Cross-reference with structurally similar compounds (e.g., 2,2-difluoro analogs) to isolate structural contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.